molecular formula C41H43N3O7S B1684149 Tubacin CAS No. 537049-40-4

Tubacin

Cat. No. B1684149
M. Wt: 721.9 g/mol
InChI Key: BHUZLJOUHMBZQY-YXQOSMAKSA-N
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Description

Tubacin is a selective inhibitor of histone deacetylase 6 (HDAC6), a predominantly cytoplasmic class II histone deacetylase involved in many cellular processes, including degradation of misfolded proteins, cell migration, and cell-cell interaction . It selectively inhibits HDAC6-mediated alpha-tubulin deacetylation . Tubacin is a potent and selective inhibitor of HDAC6, with an IC50 value of 4 nM and approximately 350-fold selectivity over HDAC1 .


Synthesis Analysis

The synthesis of Tubacin involves a chemical strategy to identify more drug-like HDAC6 inhibitors using a highly parallel approach to biased chemical library synthesis . A hydroxamic acid building block, compound 1, possessing a reactive hydrazide separated by a six-carbon linear aliphatic linker that mimics the structure of SAHA and Tubacin was designed .


Molecular Structure Analysis

The molecular formula of Tubacin is C41H43N3O7S . Its molecular weight is 721.86 . The CAS number of Tubacin is 537049-40-4 .


Chemical Reactions Analysis

Tubacin has been shown to induce the hyperacetylation of a HDAC6 substrate Hsp90 and reduce the interaction of Hsp90 with JEV NS5 protein . It also suppresses the NS5 expression and antisense RNA genome synthesis in infected cells .


Physical And Chemical Properties Analysis

. It is soluble in DMSO at 90 mg/mL . It is recommended to be stored at -20°C .

Scientific Research Applications

1. Tubacin as a Histone Deacetylase Inhibitor

Tubacin, identified through a multidimensional chemical genetic screen, is a small molecule that inhibits α-tubulin deacetylation in mammalian cells without affecting histone acetylation, gene expression patterns, or cell cycle progression. This selective inhibition of histone deacetylase 6 (HDAC6) highlights its potential therapeutic applications as antimetastatic and antiangiogenic agents (Haggarty et al., 2003).

2. Tubacin in Cancer Treatment

Tubacin has shown efficacy in killing Epstein-Barr virus-positive Burkitt lymphoma cells through a caspase-3-independent pathway involving reactive oxygen species. It also induces apoptosis in lymphoblastoid cells. These findings suggest the combination of proteasome inhibitors and HDAC6 inhibitors like Tubacin may be effective in treating certain EBV-associated B cell lymphomas (Kawada et al., 2009).

3. Effect on Acute Lymphoblastic Leukemia Cells

Tubacin displays higher antiproliferative effects on acute lymphoblastic leukemia (ALL) cells than on normal hematopoietic cells. It induces apoptotic pathways in these cells and enhances the effects of chemotherapy in vitro and in vivo, suggesting its potential as a novel approach for treating ALL (Aldana-Masangkay et al., 2011).

4. Impact on Tubulin Dynamics and Cellular Adhesion

Tubacin treatment increases total adhesion area in cells and reduces cell motility by inhibiting HDAC6 activity towards tubulin. This leads to slower turnover of cellular adhesions, providing insight into the reduced motility in HDAC6-inhibited cells and its potential applications in controlling cell migration (Tran et al., 2007).

5. Inhibition of Inflammatory Mediators in Microglial Cells

Tubacin inhibits the release of inflammatory mediators in lipopolysaccharide-activated microglial cells. This action is possibly achieved through the reduction of oxidative stress levels in these cells, indicating its potential application in inflammatory and neurodegenerative diseases (Sui et al., 2017).

Safety And Hazards

Tubacin may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water or flush eyes with water as a precaution .

Future Directions

Tubacin has shown potential in overcoming proteasome inhibitor resistance in multiple myeloma . It has also been found to reduce the replication of the Japanese Encephalitis Virus . Future research could focus on bringing Tubacin or an optimized analog into animal models of multiple myeloma and possibly a clinical trial . There is also growing evidence to support the relevance of HDAC6 and its non-histone substrates as a target for other cancers, including breast cancer .

properties

IUPAC Name

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUZLJOUHMBZQY-YXQOSMAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubacin

CAS RN

537049-40-4
Record name Tubacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537049-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tubacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUBACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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